Cas no 916583-95-4 (2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-)

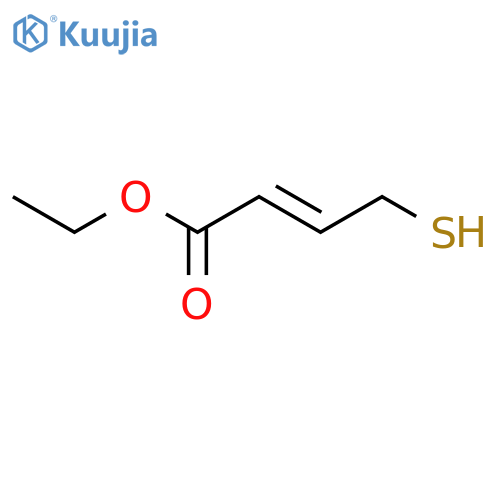

916583-95-4 structure

商品名:2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-

CAS番号:916583-95-4

MF:C6H10O2S

メガワット:146.207

CID:4315071

2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- 化学的及び物理的性質

名前と識別子

-

- 2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-

-

2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6242330-5.0g |

ETHYL (2E)-4-SULFANYLBUT-2-ENOATE |

916583-95-4 | 5.0g |

$1507.0 | 2022-12-05 | ||

| Enamine | EN300-6242330-2.5g |

ETHYL (2E)-4-SULFANYLBUT-2-ENOATE |

916583-95-4 | 2.5g |

$1189.0 | 2022-12-05 | ||

| Enamine | EN300-6242330-1.0g |

ETHYL (2E)-4-SULFANYLBUT-2-ENOATE |

916583-95-4 | 1.0g |

$574.0 | 2022-12-05 | ||

| Enamine | EN300-6242330-10.0g |

ETHYL (2E)-4-SULFANYLBUT-2-ENOATE |

916583-95-4 | 10.0g |

$1895.0 | 2022-12-05 |

2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

916583-95-4 (2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量